molecular formula C10H7N3O2S B035429 2-(4-Nitrophenylthio)pyrimidine CAS No. 19581-24-9

2-(4-Nitrophenylthio)pyrimidine

Cat. No.: B035429
CAS No.: 19581-24-9
M. Wt: 233.25 g/mol
InChI Key: VFZRGLKTZAKXCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Nitrophenylthio)pyrimidine is a useful research compound. Its molecular formula is C10H7N3O2S and its molecular weight is 233.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 294192. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

19581-24-9

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

2-(4-nitrophenyl)sulfanylpyrimidine

InChI

InChI=1S/C10H7N3O2S/c14-13(15)8-2-4-9(5-3-8)16-10-11-6-1-7-12-10/h1-7H

InChI Key

VFZRGLKTZAKXCP-UHFFFAOYSA-N

SMILES

C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CN=C(N=C1)SC2=CC=C(C=C2)[N+](=O)[O-]

19581-24-9

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 1.12 g (10 mmoles) of 2-mercaptopyrimidine, 1.4 (10 mmoles) of 1-fluoro-4-nitrobenzene, 0.5 of potassium hydroxide and 10 ml of dimethylsulfoxide were heated at 120°-130° C. for 6 hours and then cooled. After pouring into a mixture of ice, water and sodium chloride the mixture was allowed to stand for 30 minutes and then filtered. The solid was washed with water, air dried and chromatographed on silica gel using ethyl acetate/hexane (1:1 by volume) as the eluent. The fractions containing the product were combined and concentrated to give 1 g (43%) of the product as yellow rods, mp 103°-104° C.
Quantity
1.12 g
Type
reactant
Reaction Step One
[Compound]
Name
1.4
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
43%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.